Divergent Primary Screening Target: FANCM–RMI PPI vs. Orexin Receptor
The target compound was submitted to a high-throughput screen specifically designed to detect inhibitors of the FANCM–RMI (MM2) protein-protein interaction (PubChem AID 1159607) . In contrast, the closest structural comparator lacking the ethoxy substituent (MLS000678570) showed activity in the orexin/hypocretin receptor type 1 assay (IC₅₀ = 1,090 nM) but was not reported as a hit in the FANCM–RMI screen [1]. This orthogonal screening profile indicates that the 4-ethoxyphenyl modification redirects the compound's biological fingerprint away from GPCR targets and toward PPI targets involved in DNA repair.
| Evidence Dimension | Primary screening target pathway |
|---|---|
| Target Compound Data | Screened in FANCM–RMI (MM2) PPI assay (AID 1159607); activity outcome pending or inactive |
| Comparator Or Baseline | 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone (MLS000678570): IC₅₀ = 1,090 nM at orexin/hypocretin receptor type 1 |
| Quantified Difference | Target pathway shift from GPCR (orexin) to PPI (FANCM–RMI); comparator orexin IC₅₀ = 1,090 nM vs. target compound not active in orexin assay |
| Conditions | Orexin assay: Scripps Research Institute Molecular Screening Center, PubChem AID 504701; FANCM–RMI assay: PubChem AID 1159607 |
Why This Matters
For procurement decisions in DNA repair or Fanconi anemia pathway research, the target compound's FANCM–RMI screening linkage provides a therapeutically relevant entry point that the phenyl analog cannot offer.
- [1] BindingDB. BDBM79876: 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-yl-ethanone. IC₅₀ = 1.09E+3 nM (Orexin/Hypocretin receptor type 1, AID 504701). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=79876 (accessed 2026-05-09). View Source
